molecular formula C35H56O2 B14367190 1,1'-Methylenebis[2-(undecyloxy)benzene] CAS No. 90449-23-3

1,1'-Methylenebis[2-(undecyloxy)benzene]

Cat. No.: B14367190
CAS No.: 90449-23-3
M. Wt: 508.8 g/mol
InChI Key: JEDLCDDXFCQTNC-UHFFFAOYSA-N
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Description

1,1'-Methylenebis[2-(undecyloxy)benzene] is a bis-aromatic compound characterized by two benzene rings linked via a methylene (–CH₂–) bridge. Each benzene ring is substituted at the 2-position with an undecyloxy (–O–C₁₁H₂₃) group, a long alkyl chain that confers unique solubility and hydrophobic properties. This structure places it within the broader family of methylenebis(aryl) compounds, which are widely studied for applications in polymer chemistry, surfactants, and stabilizers due to their thermal stability and molecular rigidity .

Properties

CAS No.

90449-23-3

Molecular Formula

C35H56O2

Molecular Weight

508.8 g/mol

IUPAC Name

1-undecoxy-2-[(2-undecoxyphenyl)methyl]benzene

InChI

InChI=1S/C35H56O2/c1-3-5-7-9-11-13-15-17-23-29-36-34-27-21-19-25-32(34)31-33-26-20-22-28-35(33)37-30-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24,29-31H2,1-2H3

InChI Key

JEDLCDDXFCQTNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis[2-(undecyloxy)benzene] typically involves the reaction of 2-(undecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Methylenebis[2-(undecyloxy)benzene] may involve continuous flow reactors to ensure consistent quality and high throughput. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis[2-(undecyloxy)benzene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1,1’-Methylenebis[2-(undecyloxy)benzene] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[2-(undecyloxy)benzene] involves its interaction with various molecular targets. The undecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking interactions. These properties make the compound useful in applications requiring specific molecular interactions, such as in drug delivery or material science.

Comparison with Similar Compounds

Substituent Impact :

  • Isocyanato Groups : Increase reactivity for polymerization (e.g., polyurethanes) .
  • Halogenated Derivatives : Raise environmental persistence and toxicity concerns .

Physicochemical Properties

  • Thermal Stability: Methylenebis(aryl) compounds generally exhibit high thermal stability due to aromatic rigidity. For example, 2,2’-methylenebis[6-(tert-butyl)-4-methylphenol] is stable up to 300°C, acting as an antioxidant in plastics . The undecyloxy variant’s stability may depend on chain decomposition kinetics.
  • Solubility : Long alkyl chains (C₁₁H₂₃) likely improve solubility in organic solvents compared to shorter-chain analogs like 1,1'-methylenebis[4-chlorobenzene] .

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